Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate

Lipophilicity Drug-likeness Non-specific binding

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate (CAS 435342-10-2, oxalate salt molecular formula C₁₇H₁₉NO₅, MW 317.34 g/mol ) is a secondary amine comprising a furan-2-ylmethyl group linked to a 1-phenylbut-3-en-1-amine backbone, presented as the oxalate salt. The free base (C₁₅H₁₇NO, MW 227.30 g/mol) exhibits a calculated logP of 4.08 and a polar surface area (PSA) of 25.17 Ų.

Molecular Formula C17H19NO5
Molecular Weight 317.34 g/mol
Cat. No. B11771951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate
Molecular FormulaC17H19NO5
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=CC=C1)NCC2=CC=CO2.C(=O)(C(=O)O)O
InChIInChI=1S/C15H17NO.C2H2O4/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14;3-1(4)2(5)6/h2-6,8-11,15-16H,1,7,12H2;(H,3,4)(H,5,6)
InChIKeyWLWHNIVQYFFLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate: Physicochemical Profile and Procurement-Relevant Baseline


Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate (CAS 435342-10-2, oxalate salt molecular formula C₁₇H₁₉NO₅, MW 317.34 g/mol [1]) is a secondary amine comprising a furan-2-ylmethyl group linked to a 1-phenylbut-3-en-1-amine backbone, presented as the oxalate salt. The free base (C₁₅H₁₇NO, MW 227.30 g/mol) exhibits a calculated logP of 4.08 and a polar surface area (PSA) of 25.17 Ų . The compound belongs to the N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine class and is primarily utilized as a research building block in medicinal chemistry and organic synthesis.

Why Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate Cannot Be Simply Replaced by In-Class Analogs


Close structural analogs within the N-(furan-2-ylmethyl)-1-arylbut-3-en-1-amine series exhibit quantifiable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly influence membrane permeability, aqueous solubility, and metabolic stability . Even a single methyl or methoxy substituent on the phenyl ring or the butenyl chain shifts logP by ≥0.30 units and alters PSA by up to 9.2 Ų, sufficient to move a compound across critical pharmacokinetic property thresholds. The oxalate salt form further differentiates this compound by providing a defined counterion that enhances crystallinity and aqueous solubility relative to the free base, an advantage not uniformly offered by analogs supplied only as free amines [1]. Direct substitution with a p-tolyl, 3‑methyl‑butenyl, or 4‑methoxyphenyl analog therefore introduces uncontrolled shifts in multiple physicochemical parameters, invalidating structure–activity relationships established with the unsubstituted compound.

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate: Quantified Differentiation vs. Nearest Structural Analogs


Lower Lipophilicity vs. p-Tolyl and 3-Methyl-Butenyl Analogs Reduces Non-Specific Binding Risk

The target compound free base exhibits a computed logP of 4.08 , which is 0.31 units lower than the p-tolyl analog (logP 4.39 ) and 0.39 units lower than the 3-methyl-butenyl analog (logP 4.47 ). Lower logP correlates with reduced non-specific protein binding and reduced phospholipidosis risk, making the unsubstituted compound the preferable scaffold for lead optimization where promiscuity must be minimized.

Lipophilicity Drug-likeness Non-specific binding

Smallest Polar Surface Area Among Close Analogs Maximizes Passive Membrane Permeability

The target compound free base has a PSA of 25.17 Ų , identical to the p-tolyl and 3-methyl-butenyl analogs (25.17 Ų ) but significantly smaller than the 4‑methoxyphenyl analog (PSA 34.40 Ų ). A PSA below 60–70 Ų is generally required for blood–brain barrier penetration; the 9.23 Ų advantage over the 4‑methoxyphenyl analog translates to a predicted increase in passive membrane permeation rate, making the target compound the superior choice for CNS-targeted probe development.

Polar surface area Membrane permeability Blood-brain barrier

Optimal Hydrogen-Bond Donor Count Minimizes Efflux Transporter Recognition

The target free base contains 1 hydrogen-bond donor (HBD) and 2 hydrogen-bond acceptors (HBA) . Methyl-substituted analogs (p-tolyl, 3-methyl-butenyl) exhibit identical HBD/HBA counts (1/2), while the 4‑methoxyphenyl analog introduces a third HBA (1/3). An HBD count ≤1 is associated with reduced recognition by P‑glycoprotein and other efflux transporters, preserving intracellular exposure. The target compound maintains this favorable HBD profile while avoiding the additional HBA of the methoxy analog that could increase efflux liability.

Hydrogen bond donors Efflux ratio Oral bioavailability

Oxalate Salt Form Provides Defined Counterion for Enhanced Crystallinity and Handling

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine is supplied as the oxalate salt (MW 317.34 g/mol, C₁₇H₁₉NO₅ [1]), whereas the closest analogs (p-tolyl, 3‑methyl-butenyl, 4‑methoxyphenyl) are predominantly listed as free bases in major chemical catalogs. Oxalate salt formation of secondary amines typically increases aqueous solubility by 10‑ to 100‑fold relative to the free base and improves solid‑state stability and crystallinity [2]. This facilitates accurate weighing, reproducible solution preparation, and long‑term storage — practical advantages directly relevant to procurement decisions for laboratory research.

Salt form Crystallinity Solubility enhancement

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate: Application Scenarios Derived from Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring a Low-Lipophilicity, Low-PSA Starting Scaffold

Teams engaged in hit-to-lead or lead optimization programs seeking a fragment or scaffold with logP <4.5 and PSA <30 Ų for CNS or oral drug discovery should prioritize this compound. Its logP of 4.08 and PSA of 25.17 Ų place it within favorable drug-likeness space, avoiding the excessive lipophilicity (logP >4.4) of the p-tolyl and 3-methyl-butenyl analogs and the elevated PSA of the 4‑methoxyphenyl analog .

Building Block for CNS-Penetrant Probe Synthesis

The compound's PSA of 25.17 Ų — 9.23 Ų lower than the 4‑methoxyphenyl analog — predicts superior passive blood–brain barrier permeability. This makes it the preferred building block for synthesizing CNS-targeted chemical probes, where minimization of PSA is critical for achieving brain exposure.

Reproducible Biological Assay Development Requiring Defined Salt Form

The oxalate salt form (MW 317.34 g/mol, C₁₇H₁₉NO₅ [1]) provides a well-defined crystalline solid, offering handling and solubility advantages over free-base analogs typically listed for the p-tolyl, 3‑methyl-butenyl, and 4‑methoxyphenyl variants. Users needing consistent dissolution for screening assays or dose-response studies benefit from the counterion's contribution to aqueous solubility and solid-state stability [2].

Quote Request

Request a Quote for Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.